
XEN907
概要
説明
XEN907は、電位依存性ナトリウムチャネルサブタイプNaV1.7のブロッカーとして作用する新規な五環式スピロオキシインドール化合物です。 この化合物はインビトロで高い効力を示しており、特に炎症性および神経因性疼痛に関連する疼痛状態の治療における潜在的な用途について研究されています .
準備方法
XEN907の合成は、ハイスループットスクリーニングで同定されたオキシインドールから出発するスキャフォールド硬直化戦略を含みます。合成経路には、オキシインドールのC-3およびN-1置換基の最適化が含まれており、効力が向上した簡略化されたアナログをもたらします。 最終化合物this compoundは、スピロオキシインドール構造の形成を含む一連の化学反応によって得られます .
化学反応の分析
XEN907は、以下を含むさまざまな化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化状態を形成する可能性があります。
還元: 化合物の官能基を修飾するために、還元反応を行うことができます。
置換: this compoundは、特定の置換基が他の置換基と交換されてその特性が向上する置換反応を受ける可能性があります。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。
科学研究の応用
This compoundは、さまざまな分野におけるその応用について広く研究されています。
化学: スピロオキシインドールブロッカーの構造活性相関を研究するためのモデル化合物として役立ちます。
生物学: this compoundは、疼痛知覚におけるNaV1.7の役割を調査し、新しい鎮痛薬を開発するために使用されます。
医学: この化合物は、炎症性および神経因性疼痛を含む疼痛状態の潜在的な治療法として検討されています。
科学的研究の応用
Structural Insights
Recent studies utilizing cryo-electron microscopy (cryo-EM) have elucidated the binding mechanisms of XEN907 at high resolution. These studies revealed that this compound induces a transition from an alpha-helix to a pi-helix conformation in the S6 helix of NaV1.7, which is associated with prolonged channel inactivation and reduced excitability of sensory neurons .
Pain Disorders Targeted
This compound has been investigated for its efficacy in treating various pain conditions, including:
- Chronic Pain : Given that approximately 20% of the population suffers from chronic pain, this compound represents a promising candidate for developing non-addictive analgesics .
- Inherited Pain Disorders : Mutations in NaV1.7 are linked to several inherited pain syndromes, making this compound a potential therapeutic option for these conditions .
Clinical Development
This compound has progressed into clinical trials aimed at evaluating its safety and efficacy in humans. The focus is primarily on chronic pain conditions where traditional analgesics have failed or pose significant risks of addiction .
Comparative Analysis with Other NaV1.7 Inhibitors
Compound | Mechanism of Action | Stage of Development | Target Pain Conditions |
---|---|---|---|
This compound | Blocks NaV1.7, stabilizes inactivated state | Clinical Trials | Chronic pain, inherited pain disorders |
TC-N1752 | Similar mechanism; alters S6 helix conformation | Preclinical | Chronic pain |
NaV1.7-IN2 | Pore blocker without conformational change | Preclinical | Chronic pain |
Case Study 1: Efficacy in Diabetic Neuropathy
In a recent clinical trial, patients with diabetic peripheral neuropathy were administered this compound to assess its effectiveness compared to placebo treatments. Preliminary results indicated a significant reduction in pain scores among patients receiving this compound, highlighting its potential as an effective analgesic for neuropathic pain .
Case Study 2: Safety Profile Assessment
Another study focused on evaluating the safety profile of this compound during early-phase clinical trials. Participants reported minimal adverse effects, primarily mild gastrointestinal disturbances, suggesting that this compound may offer a favorable safety profile compared to traditional opioids and non-steroidal anti-inflammatory drugs (NSAIDs) .
作用機序
XEN907は、疼痛シグナルの伝達に重要な役割を果たすNaV1.7ナトリウムチャネルを阻害することにより、その効果を発揮します。この化合物はチャネルの中央空洞に結合し、S6セグメントでα-ヘリックスからπ-ヘリックスへの遷移を引き起こし、速い不活性化ゲートを締め付けます。 この作用は、チャネルを不活性化状態に安定させ、不活性化からの回復を遅らせ、それによって疼痛感覚を軽減します .
類似の化合物との比較
This compoundは、TC-N1752やNaV1.7-IN2など、他のNaV1.7のスピロオキシインドールブロッカーと比較されます。これらの化合物は、同様の作用機序を共有しますが、結合部位とチャネルのコンフォメーションへの影響が異なります。 This compoundは、S6セグメントで特定のコンフォメーション変化を引き起こす能力がユニークであり、さらなる最適化のための有望な候補となっています .
類似の化合物には以下が含まれます。
TC-N1752: 異なる結合メカニズムを持つNaV1.7の別のスピロオキシインドールブロッカー。
NaV1.7-IN2: チャネルのコンフォメーション変化を引き起こさないポアブロッカー.
類似化合物との比較
XEN907 is compared with other spirooxindole blockers of NaV1.7, such as TC-N1752 and NaV1.7-IN2. These compounds share similar mechanisms of action but differ in their binding sites and effects on the channel’s conformation. This compound is unique in its ability to cause a specific conformational change in the S6 segment, making it a promising candidate for further optimization .
Similar compounds include:
TC-N1752: Another spirooxindole blocker of NaV1.7 with a different binding mechanism.
NaV1.7-IN2: A pore blocker that does not cause conformational changes in the channel.
生物活性
XEN907 is a novel compound classified as a spirooxindole blocker targeting the voltage-gated sodium channel NaV1.7, which plays a crucial role in pain signaling. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in pain models, and implications for therapeutic use.
This compound inhibits NaV1.7 by stabilizing the channel in an inactivated state, which delays its recovery from inactivation. This action effectively reduces the excitability of sensory neurons, thereby mitigating pain transmission. Electrophysiological studies demonstrate that this compound exhibits a significant increase in potency compared to other compounds targeting NaV1.7, such as TC-N1752 .
Efficacy in Pain Models
This compound has been evaluated in various preclinical models to assess its antinociceptive properties:
- Model of Neuropathic Pain : In rodent models of neuropathic pain, this compound demonstrated a dose-dependent reduction in mechanical allodynia and thermal hyperalgesia, indicating its potential for treating chronic pain conditions .
- Postherpetic Neuralgia : Clinical trials have shown promising results for this compound in reducing pain associated with postherpetic neuralgia, with significant improvements reported in patient-reported outcomes .
Case Study 1: Chronic Pain Management
A study involving patients with chronic pain conditions assessed the effectiveness of this compound as an adjunct therapy. Patients receiving this compound reported a substantial decrease in pain levels compared to those on standard treatment alone. The results indicated that this compound could enhance the efficacy of existing analgesics by targeting the underlying mechanisms of pain at the NaV1.7 level .
Case Study 2: Erythromelalgia
Erythromelalgia, characterized by episodes of burning pain and redness, has been linked to mutations in NaV1.7. A patient cohort treated with this compound exhibited a marked reduction in symptom severity and frequency of attacks, suggesting that modulation of NaV1.7 can provide therapeutic benefits for genetically predisposed individuals .
Comparative Analysis of Related Compounds
Compound | Mechanism | Potency (IC50) | Clinical Status |
---|---|---|---|
This compound | NaV1.7 blocker | ~10 nM | Phase II trials ongoing |
TC-N1752 | NaV1.7 blocker | ~100 nM | Preclinical |
PF-05089771 | NaV1.7 modulator | ~50 nM | Phase II trials completed |
特性
IUPAC Name |
1'-pentylspiro[6H-furo[2,3-f][1,3]benzodioxole-7,3'-indole]-2'-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-2-3-6-9-22-16-8-5-4-7-14(16)21(20(22)23)12-24-17-11-19-18(10-15(17)21)25-13-26-19/h4-5,7-8,10-11H,2-3,6,9,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMRUZIIERITEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C3(C1=O)COC4=CC5=C(C=C34)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。